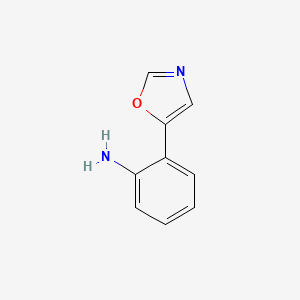

2-(1,3-Oxazol-5-yl)aniline

Vue d'ensemble

Description

2-(1,3-Oxazol-5-yl)aniline is an organic compound that features both an oxazole ring and an aniline moiety. This compound is of significant interest due to its potential applications in various fields, including materials science, pharmaceuticals, and corrosion inhibition. The presence of both nitrogen and oxygen in the oxazole ring contributes to its unique chemical properties and reactivity.

Applications De Recherche Scientifique

2-(1,3-Oxazol-5-yl)aniline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

Medicine: Research is ongoing to explore its potential as a drug candidate due to its bioactive properties.

Industry: It is investigated as a corrosion inhibitor for mild steel in acidic environments, showing high efficacy in forming protective adsorption layers on metal surfaces

Mécanisme D'action

Target of Action

It is known that oxazole derivatives, which include 2-(1,3-oxazol-5-yl)aniline, have a broad range of biological activities and can interact with various enzymes and receptors .

Mode of Action

Oxazole derivatives are known to bind readily with biological systems such as various enzymes and receptors via numerous non-covalent interactions . This interaction can lead to changes in the function of these targets, resulting in the observed biological activities .

Biochemical Pathways

Oxazole derivatives have been found to exhibit a wide range of biological activities, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . These activities suggest that oxazole derivatives may affect multiple biochemical pathways.

Result of Action

Given the wide range of biological activities associated with oxazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

Analyse Biochimique

Biochemical Properties

2-(1,3-Oxazol-5-yl)aniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s oxazole ring allows it to form non-covalent interactions, such as hydrogen bonds and π-π stacking, with biological systems. These interactions enable this compound to act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, potentially influencing cellular redox states .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the expression of genes involved in apoptosis and cell proliferation, thereby affecting cell survival and growth . Additionally, it has been observed to impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and fluxes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. The compound can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. For example, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of cells .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, such as altered gene expression and metabolic changes . These long-term effects are crucial for understanding the potential therapeutic applications and safety of the compound.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses of the compound have been shown to exert beneficial effects, such as enhanced antioxidant activity and improved cellular function . Higher doses can lead to toxic effects, including oxidative stress, cellular damage, and adverse physiological responses . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. The compound has been shown to influence pathways related to oxidative stress, energy metabolism, and detoxification . For instance, this compound can modulate the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in energy production and metabolic fluxes . Understanding these metabolic interactions is essential for elucidating the compound’s role in cellular physiology and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This distribution pattern is essential for its interaction with target biomolecules and subsequent biological effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound has been observed to accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Oxazol-5-yl)aniline typically involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor . Another method includes the reaction of aromatic and unsaturated primary amides with 2,3-dibromopropene in the presence of cesium carbonate (Cs₂CO₃), which allows for the synthesis of 2-aryl-5-alkyl-substituted oxazoles in a single step .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(1,3-Oxazol-5-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Comparaison Avec Des Composés Similaires

- 3-(1,3-Oxazol-5-yl)aniline

- 2-(1,2,4-Oxadiazol-5-yl)aniline

- 2-(benzo[d]oxazol-2-yl)aniline

Comparison: 2-(1,3-Oxazol-5-yl)aniline is unique due to its specific substitution pattern on the oxazole ring, which influences its chemical reactivity and adsorption properties. Compared to similar compounds, it has shown higher efficacy as a corrosion inhibitor, making it particularly valuable in industrial applications .

Activité Biologique

2-(1,3-Oxazol-5-yl)aniline, a compound featuring an oxazole ring attached to an aniline moiety, has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications. The findings are supported by various case studies and research data.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of an oxazole ring, which contributes to its biological activity. The structure can be represented as follows:

This compound is soluble in organic solvents and exhibits moderate stability under standard laboratory conditions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, a study demonstrated that derivatives of oxazole compounds exhibited potent antibacterial effects against Escherichia coli and Staphylococcus aureus . The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis .

Antitumor Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For example, a study using MTT assays revealed that this compound effectively inhibited the proliferation of SGC7901 human gastric cancer cells. The cytotoxic effects were linked to the generation of reactive oxygen species (ROS), leading to oxidative stress within the cells .

The biological mechanisms underlying the activity of this compound include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Induction of Oxidative Stress : By promoting ROS generation, this compound can lead to cellular damage and apoptosis in susceptible cells.

Case Study 1: Antibacterial Efficacy

A comparative study evaluated the antibacterial efficacy of this compound against common pathogens. The results are summarized in Table 1:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 50 µg/mL |

| Staphylococcus aureus | 18 | 30 µg/mL |

| Bacillus subtilis | 12 | 70 µg/mL |

This data indicates a promising potential for developing new antimicrobial agents based on this compound.

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, this compound was tested against various cancer cell lines. The findings are presented in Table 2:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SGC7901 (Gastric Cancer) | 25 | Induction of apoptosis via ROS |

| ECA109 (Esophageal Cancer) | 30 | Cell cycle arrest |

These results highlight the compound's potential as a therapeutic agent in oncology.

Propriétés

IUPAC Name |

2-(1,3-oxazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZPQWOKKMYUKNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428146 | |

| Record name | 2-(1,3-oxazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774238-36-7 | |

| Record name | 2-(1,3-oxazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Oxazol-5-yl-phenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the significance of studying 2-(1,3-Oxazol-5-yl)aniline in the context of Mycobacterium abscessus?

A: The research focuses on the interaction of this compound with TrmD from Mycobacterium abscessus. TrmD is a tRNA-(N1G37) methyltransferase []. Methyltransferases play crucial roles in various cellular processes, and their dysregulation can be associated with diseases. Mycobacterium abscessus is a challenging pathogen, and understanding how compounds like this compound interact with its essential enzymes could offer insights into developing new therapeutic strategies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.